molecular formula C13H26O7Si B14115387 4-[3-(Triethoxysilyl)propoxymethyl]-1,3-dioxolan-2-one

4-[3-(Triethoxysilyl)propoxymethyl]-1,3-dioxolan-2-one

Cat. No.: B14115387
M. Wt: 322.43 g/mol
InChI Key: HSLQYFHPKMIRHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(Triethoxysilyl)propoxymethyl]-1,3-dioxolan-2-one: is an organosilicon compound with the molecular formula C13H26O7Si . This compound is known for its unique chemical structure, which combines a dioxolane ring with a triethoxysilyl group. It is used in various scientific and industrial applications due to its reactivity and ability to form stable bonds with different substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Triethoxysilyl)propoxymethyl]-1,3-dioxolan-2-one typically involves the reaction of 3-(triethoxysilyl)propyl chloride with 1,3-dioxolan-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-[3-(Triethoxysilyl)propoxymethyl]-1,3-dioxolan-2-one is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of advanced materials, such as hybrid organic-inorganic membranes .

Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also explored for its potential in drug delivery systems .

Medicine: The compound’s ability to form stable bonds with different substrates makes it useful in the development of medical devices and implants. It is also investigated for its potential in targeted drug delivery .

Industry: In industrial applications, this compound is used as a coupling agent to improve the adhesion of coatings and adhesives to various substrates. It is also employed in the production of advanced composites and nanomaterials .

Mechanism of Action

The mechanism of action of 4-[3-(Triethoxysilyl)propoxymethyl]-1,3-dioxolan-2-one involves its ability to form covalent bonds with various substrates through the triethoxysilyl group. This group undergoes hydrolysis to form silanol groups, which then condense with hydroxyl groups on the substrate surface, forming stable Si-O-Si bonds. This mechanism is crucial for its applications in surface modification and adhesion enhancement .

Comparison with Similar Compounds

Comparison: 4-[3-(Triethoxysilyl)propoxymethyl]-1,3-dioxolan-2-one stands out due to its unique combination of a dioxolane ring and a triethoxysilyl group. This structure provides enhanced reactivity and versatility compared to other similar compounds. Its ability to form stable bonds with various substrates makes it particularly valuable in applications requiring strong adhesion and surface modification .

Properties

Molecular Formula

C13H26O7Si

Molecular Weight

322.43 g/mol

IUPAC Name

4-(3-triethoxysilylpropoxymethyl)-1,3-dioxolan-2-one

InChI

InChI=1S/C13H26O7Si/c1-4-17-21(18-5-2,19-6-3)9-7-8-15-10-12-11-16-13(14)20-12/h12H,4-11H2,1-3H3

InChI Key

HSLQYFHPKMIRHF-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCOCC1COC(=O)O1)(OCC)OCC

Origin of Product

United States

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